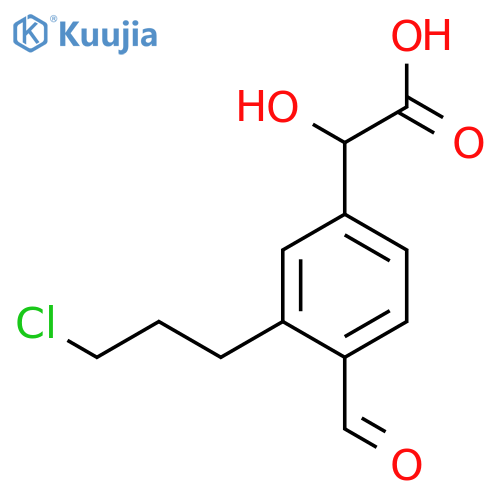Cas no 1806690-40-3 (3-(3-Chloropropyl)-4-formylmandelic acid)

1806690-40-3 structure
商品名:3-(3-Chloropropyl)-4-formylmandelic acid
CAS番号:1806690-40-3
MF:C12H13ClO4
メガワット:256.682223081589
CID:4939499
3-(3-Chloropropyl)-4-formylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloropropyl)-4-formylmandelic acid
-
- インチ: 1S/C12H13ClO4/c13-5-1-2-8-6-9(11(15)12(16)17)3-4-10(8)7-14/h3-4,6-7,11,15H,1-2,5H2,(H,16,17)
- InChIKey: YUPKDPRGAPOGDU-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C(C=O)=CC=C(C(C(=O)O)O)C=1
計算された属性
- せいみつぶんしりょう: 256.0502366 g/mol
- どういたいしつりょう: 256.0502366 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 256.68
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(3-Chloropropyl)-4-formylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027586-1g |
3-(3-Chloropropyl)-4-formylmandelic acid |
1806690-40-3 | 97% | 1g |
1,445.30 USD | 2021-06-17 | |
| Alichem | A015027586-500mg |
3-(3-Chloropropyl)-4-formylmandelic acid |
1806690-40-3 | 97% | 500mg |
823.15 USD | 2021-06-17 | |
| Alichem | A015027586-250mg |
3-(3-Chloropropyl)-4-formylmandelic acid |
1806690-40-3 | 97% | 250mg |
470.40 USD | 2021-06-17 |
3-(3-Chloropropyl)-4-formylmandelic acid 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
1806690-40-3 (3-(3-Chloropropyl)-4-formylmandelic acid) 関連製品
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
